molecular formula C10H10O3S B13202440 4-(1-Methanesulfonylethenyl)benzaldehyde

4-(1-Methanesulfonylethenyl)benzaldehyde

Katalognummer: B13202440
Molekulargewicht: 210.25 g/mol
InChI-Schlüssel: QAHDUCWXMLVHLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Methanesulfonylethenyl)benzaldehyde is a chemical compound with the molecular formula C10H10O3S and a molecular weight of 210.25 g/mol . It is characterized by the presence of a methanesulfonyl group attached to an ethenyl group, which is further connected to a benzaldehyde moiety. This compound is used in various research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methanesulfonylethenyl)benzaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-vinylbenzaldehyde with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and product quality .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Methanesulfonylethenyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(1-Methanesulfonylethenyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(1-Methanesulfonylethenyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The methanesulfonyl group can also participate in reactions that modify the activity of enzymes and other proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(1-Methanesulfonylethenyl)benzaldehyde is unique due to the presence of both the methanesulfonyl and ethenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C10H10O3S

Molekulargewicht

210.25 g/mol

IUPAC-Name

4-(1-methylsulfonylethenyl)benzaldehyde

InChI

InChI=1S/C10H10O3S/c1-8(14(2,12)13)10-5-3-9(7-11)4-6-10/h3-7H,1H2,2H3

InChI-Schlüssel

QAHDUCWXMLVHLP-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C(=C)C1=CC=C(C=C1)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.